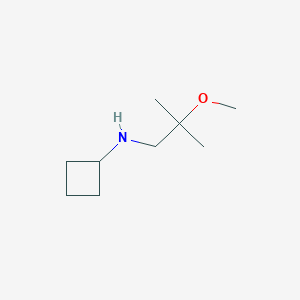

N-(2-Methoxy-2-methylpropyl)cyclobutanamine

CAS No.:

Cat. No.: VC17686521

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO |

|---|---|

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | N-(2-methoxy-2-methylpropyl)cyclobutanamine |

| Standard InChI | InChI=1S/C9H19NO/c1-9(2,11-3)7-10-8-5-4-6-8/h8,10H,4-7H2,1-3H3 |

| Standard InChI Key | ZPXCUXQLIZNGPT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CNC1CCC1)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Methoxy-2-methylpropyl)cyclobutanamine features a cyclobutane ring fused to a methoxy-substituted propylamine chain. The cyclobutane ring introduces significant ring strain, influencing the compound’s reactivity and conformational flexibility. The methoxy group at the 2-position of the propyl chain enhances solubility in polar solvents while the methyl group contributes to steric hindrance, moderating interaction with biological targets .

Physicochemical Characteristics

Key properties include:

The compound’s low aqueous solubility (-4.78 logS ) and moderate lipophilicity (LogP ~2.5 ) suggest preferential partitioning into lipid-rich environments, a trait relevant to drug delivery systems.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2-Methoxy-2-methylpropyl)cyclobutanamine typically involves:

-

Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or strain-driven cyclization.

-

Methoxypropylamine Integration: Alkylation of cyclobutanamine with 2-methoxy-2-methylpropyl halides under basic conditions.

A representative protocol uses dimethylformamide (DMF) as a solvent and potassium carbonate as a base, with reactions conducted at 60–80°C for 12–24 hours. Yield optimization requires strict temperature control and inert atmospheres to prevent oxidative degradation.

Comparative Synthesis Conditions

The table below contrasts synthesis parameters for analogous amines:

The higher yield for N-(2-Methoxy-4-methylbenzyl)cyclobutanamine underscores the role of aromatic stabilization in intermediate formation.

Reactivity and Functionalization

Nucleophilic Reactivity

The primary amine group undergoes typical reactions:

-

Acylation: Forms amides with acyl chlorides in dichloromethane.

-

Schiff Base Formation: Reacts with aldehydes to generate imines, useful in coordination chemistry .

Ring-Strain-Driven Reactions

The cyclobutane ring participates in ring-opening reactions under acidic conditions, yielding linear amines or lactams. For example, treatment with HCl gas produces 4-aminobutyric acid derivatives, potential intermediates for bioactive molecules.

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: NMR reveals distinct signals for cyclobutane protons (δ 2.5–3.0 ppm) and methoxy groups (δ 3.3 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 157.25, consistent with the molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume